molecular formula C20H11N3O3 B12342575 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B12342575
M. Wt: 341.3 g/mol
InChI Key: HINWPYFUPJOCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a hybrid heterocyclic compound combining coumarin, oxadiazole, and quinoline moieties. These structural features confer diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The quinoline moiety enhances lipophilicity and bioavailability, while the oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets . Its synthesis typically involves multi-step reactions, such as cyclization of hydrazide intermediates with aldehydes or triazine derivatives .

Properties

Molecular Formula

C20H11N3O3

Molecular Weight

341.3 g/mol

IUPAC Name

3-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)chromen-2-one

InChI

InChI=1S/C20H11N3O3/c24-20-15(11-13-4-1-2-6-17(13)25-20)19-23-22-18(26-19)14-7-8-16-12(10-14)5-3-9-21-16/h1-11H

InChI Key

HINWPYFUPJOCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Acylhydrazides

The 1,3,4-oxadiazole ring is typically formed via cyclization of acylhydrazides. For example, substituted benzohydrazides (3a,b ) react with cyanogen bromide in methanol under reflux to yield 5-substituted phenyl-1,3,4-oxadiazol-2-amines (4a,b ). This method achieves cyclization in 5–7 hours with yields exceeding 85%.

Key Steps :

  • Intermediate formation : 4-Aminobenzoic acid reacts with benzohydrazides in phosphorus oxychloride to form 4-(5-substitutedphenyl-1,3,4-oxadiazol-2-yl)benzenamines (5a,b ).
  • Coupling with coumarin : The oxadiazole intermediate is diazotized and coupled with 4-hydroxycoumarin in sodium carbonate solution to yield the final product.

Example Reaction :
$$
\text{Benzohydrazide} + \text{Cyanogen Br} \xrightarrow{\text{MeOH, reflux}} \text{1,3,4-Oxadiazole} \xrightarrow{\text{Coumarin coupling}} \text{Target Compound}
$$

Two-Step Synthesis via Hydrazide and CS₂/KOH Cyclization

A robust method involves:

  • Hydrazide preparation : Quinoline-6-carboxylic acid is converted to its hydrazide derivative using hydrazine hydrate.
  • Oxadiazole formation : The hydrazide reacts with carbon disulfide (CS₂) in alcoholic KOH under reflux for 12–14 hours to form 2-mercapto-1,3,4-oxadiazoles, which are subsequently alkylated or arylated.

Optimized Conditions :

  • Temperature : 100–110°C
  • Catalyst : KOH (1.5 eq)
  • Yield : 70–90%

Table 1: Representative Yields for Oxadiazole Intermediate Synthesis

Starting Material Reagents Yield (%) Reference
Quinoline-6-carbohydrazide CS₂, KOH, reflux 87
4-Aminobenzohydrazide POCl₃, reflux 76

Copper-Catalyzed Coupling for Hybrid Formation

Copper(I) catalysts facilitate the coupling of preformed oxadiazole and coumarin units. For instance:

  • CuAAC reaction : 4-Azidocoumarin reacts with propargyl quinoline derivatives in the presence of CuSO₄·5H₂O or CuI, yielding triazole-linked hybrids.
  • Cross-coupling : Quinoline-6-carbonyl chloride reacts with coumarin-3-carboxylic acid derivatives under basic conditions (K₂CO₃) to form amide bonds.

Critical Parameters :

  • Catalyst loading : 10 mol% CuI
  • Solvent : DMF or MeOH
  • Reaction time : 5–7 hours

One-Pot Multicomponent Reactions

Recent advances employ one-pot strategies to reduce purification steps:

  • Simultaneous cyclization and coupling : A mixture of quinoline-6-carboxylic acid, coumarin-3-carbohydrazide, and CS₂ undergoes cyclization in ethanol/KOH, followed by in situ coupling.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–80%).

Advantages :

  • Higher atom economy
  • Reduced solvent use

Structural Confirmation and Analytical Data

Spectroscopic Characterization :

  • ¹H NMR : Coumarin C-3 proton appears as a singlet at δ 6.1–6.3 ppm. Oxadiazole-linked quinoline protons resonate as multiplets at δ 7.8–8.9 ppm.
  • IR : Stretching vibrations for C=O (coumarin) at 1720 cm⁻¹ and C=N (oxadiazole) at 1610 cm⁻¹.

X-ray Crystallography :

  • The oxadiazole ring is nearly planar, with dihedral angles of 2.29° relative to the coumarin moiety.
  • Methoxy substituents exhibit minor torsional deviations (e.g., C16–O5–C19: −9.3°).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Method Yield (%) Purity (%) Time (h) Scalability
Cyclization of hydrazides 70–90 >95 12–14 High
Copper-catalyzed coupling 65–80 90–95 5–7 Moderate
One-pot synthesis 75–85 85–90 6–8 High

Challenges and Optimization Strategies

  • Byproduct formation : Excess CS₂ leads to dithiocarbamate byproducts; controlled stoichiometry mitigates this.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require thorough drying.
  • Catalyst recovery : Cu residues are removed via celite filtration or aqueous washes.

Chemical Reactions Analysis

Types of Reactions

3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating various diseases, including cancer and infectious diseases, due to its bioactive properties.

    Industry: It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. The oxadiazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

Compounds with oxadiazole-coumarin hybrids exhibit broad-spectrum antimicrobial activity. Key comparisons include:

Compound Substituent(s) Activity (MIC, μg/mL) Reference
Target Compound Quinolin-6-yl Not explicitly reported
3-{5-[(Triazinyl)sulfanyl]-oxadiazol-2-yl}-coumarin Piperazine/piperidine-triazine MIC: 1.56–25 (bacteria), 3.12–50 (fungi)
3-(5-Phenyl-oxadiazol-2-yl)-coumarin Phenyl Moderate anticancer activity
3-(5-Pyridin-4-yl-oxadiazol-2-yl)-coumarin Pyridin-4-yl Polymorph-dependent anticancer activity
  • Key Findings: Triazine-linked derivatives (e.g., piperazine/piperidine-substituted triazinyl oxadiazoles) show superior antimicrobial potency compared to phenyl or pyridinyl analogs . The quinolin-6-yl group in the target compound may enhance DNA intercalation or enzyme inhibition due to its planar aromatic system .

Anticancer and Antiproliferative Activity

Polymorphism and substituent position significantly influence activity:

  • 3-(5-Phenyl-oxadiazol-2-yl)-coumarin (1) : Exhibits three polymorphic forms with varying cytotoxicity against cancer cell lines .
  • 3-(5-Pyridin-4-yl-oxadiazol-2-yl)-coumarin (2) : Two polymorphs show distinct binding to kinase targets (e.g., EGFR) .
  • Target Compound: The quinolin-6-yl group may mimic kinase inhibitors (e.g., gefitinib) by targeting ATP-binding pockets .

Enzyme Inhibition

Oxadiazole-coumarin hybrids are potent inhibitors of α-glucosidase, α-amylase, and cholinesterases:

  • CD-5 (methoxy-substituted) : IC₅₀ = 8.2 μM (α-glucosidase), comparable to acarbose .
  • CD-7 (chloro-substituted) : IC₅₀ = 10.5 μM (α-amylase) .
  • 6g (n-pentylsulfanyl) : IC₅₀ = 3.8 μM (α-glucosidase), surpassing acarbose .
  • Target Compound: The quinolin-6-yl group may enhance π-stacking with enzyme active sites, though specific data are pending .

Biological Activity

The compound 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is C20H13N3O3C_{20}H_{13}N_{3}O_{3} with a molecular weight of 341.3 g/mol. The compound features a quinoline moiety, an oxadiazole ring, and a chromenone structure, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H13N3O3
Molecular Weight341.3 g/mol
IUPAC Name3-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
InChIInChI=1S/C20H11N3O3/c24...
Canonical SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)...

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. Meanwhile, the oxadiazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. These interactions disrupt cellular processes and contribute to the compound's bioactive effects.

Anticancer Activity

Research has highlighted the potential of 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one as an anticancer agent. A study demonstrated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines by targeting specific enzymes involved in tumor progression.

Case Study: Anticancer Efficacy
In vitro studies showed that derivatives of this compound exhibited growth inhibition percentages ranging from 46.61% to 66.23% against different cancer cell lines with GI50 values between 0.40 μM and 15.8 μM .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of several key enzymes involved in cancer metabolism and progression:

  • PI3Kα Inhibition : Virtual screening identified derivatives as novel inhibitors targeting PI3Kα, crucial for cancer cell survival .
  • Histone Deacetylases (HDAC) : The oxadiazole component has shown promise in inhibiting HDACs, which play a significant role in cancer epigenetics .

Comparative Biological Activity

A comparative analysis of various derivatives of 1,3,4-oxadiazole compounds indicates that structural modifications can significantly enhance their biological activities.

Compound NameActivity TypeIC50 (μM)Reference
NSC-776965Anticancer1.41 - 15.8
NSC-776971Anticancer0.40 - 14.9
ES-25PI3Kα InhibitorNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.